molecular formula C10H8O2 B12900541 6-Benzofuranylacetaldehyde

6-Benzofuranylacetaldehyde

Cat. No.: B12900541
M. Wt: 160.17 g/mol
InChI Key: LQBONOROJWJFLR-UHFFFAOYSA-N
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Description

6-Benzofuranylacetaldehyde is a chemical building block of significant interest in medicinal and organic chemistry research due to its reactive aldehyde functional group fused to a benzofuran scaffold. The benzofuran core is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Researchers utilize this compound as a versatile synthetic intermediate for constructing more complex molecules. The aldehyde group is a key handle for various reactions, including condensations to form imines or the synthesis of heterocyclic compounds, facilitating the exploration of novel chemical space . The specific positioning of the acetaldehyde moiety at the 6-position of the benzofuran ring makes it a valuable precursor for the development of compounds with potential anticancer properties, as structural modifications on the benzofuran core are critical for tuning biological activity . Furthermore, benzofuran derivatives have been investigated for applications in developing therapies for cardiovascular, neurodegenerative, and infectious diseases, highlighting the broad utility of this intermediate in biomedical research . This product is intended For Research Use Only (RUO) and is not intended for direct diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1-benzofuran-6-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBONOROJWJFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Benzofuranylacetaldehyde

Retrosynthetic Analysis of the Benzofuranylacetaldehyde Core

A logical retrosynthetic analysis of 6-benzofuranylacetaldehyde (I) reveals several key disconnections. The primary disconnection severs the bond between the benzofuran (B130515) ring and the acetaldehyde (B116499) side chain, leading to a 6-functionalized benzofuran (II) and a two-carbon synthon. The nature of the functional group at the 6-position of intermediate (II) dictates the subsequent synthetic strategy.

A common and effective precursor is 6-formylbenzofuran (III). This aldehyde can be subjected to a one-carbon homologation to yield the target acetaldehyde. Alternatively, disconnection of the C-C bond of the acetaldehyde side chain at an earlier stage could lead to a 6-(2-hydroxyethyl)benzofuran (IV), which can be oxidized to the desired aldehyde.

Further deconstruction of the benzofuran ring itself in intermediate (II) points towards established methods of benzofuran synthesis. This typically involves the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. Key precursors for such strategies include appropriately substituted phenols and acetylenic compounds, which can be cyclized to form the benzofuran core. For a 6-substituted benzofuran, this would necessitate a starting phenol (B47542) with a substituent at the para-position relative to the hydroxyl group.

Target Molecule Precursor Intermediates Synthetic Strategy
6-Benzofuranylacetaldehyde (I)6-Formylbenzofuran (III)One-Carbon Homologation
6-(2-Hydroxyethyl)benzofuran (IV)Oxidation
6-HalobenzofuranPalladium-Catalyzed Coupling

Classical Approaches to Benzofuran Formation Precursors

The construction of the benzofuran scaffold is a well-established area of organic synthesis, with numerous methods available for the formation of the heterocyclic ring.

Cyclization Reactions in Benzofuran Ring Construction

Intramolecular cyclization reactions are a cornerstone of benzofuran synthesis. A prevalent method involves the reaction of a suitably substituted phenol with an α-haloketone, followed by cyclization of the resulting ether. To achieve substitution at the 6-position, a 4-substituted phenol is the required starting material. For instance, the reaction of 4-bromophenol (B116583) with chloroacetaldehyde (B151913) diethyl acetal, followed by acid-catalyzed cyclization, can yield 6-bromobenzofuran, a versatile intermediate.

Another classical approach is the Perkin rearrangement, which involves the base-catalyzed reaction of a salicylaldehyde (B1680747) with an acetic anhydride. Modifications of this method can be employed to generate substituted benzofurans. Furthermore, intramolecular Wittig-type reactions have been utilized, where a phosphonium (B103445) ylide generated from an ortho-alkoxyphenacyl halide undergoes cyclization to form the benzofuran ring.

Reaction Type Starting Materials Key Features
O-Alkylation/Cyclization4-Substituted Phenol, α-HaloketoneVersatile for various substitution patterns.
Perkin RearrangementSalicylaldehyde derivative, Acetic AnhydrideClassic method, often requires specific substitution.
Intramolecular Wittigo-Alkoxyphenacyl halideForms the furan ring through a phosphorus ylide.

Palladium-Catalyzed Coupling Strategies for Benzofuran Scaffolds

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of complex molecules, including benzofurans. A common strategy involves the coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of a 6-substituted benzofuran, a 2-halo-4-substituted phenol would be a key starting material. The Sonogashira coupling, for instance, can be employed to couple the halophenol with an appropriate alkyne, and the subsequent cyclization can be promoted by the palladium catalyst or by the addition of another catalyst.

Another powerful palladium-catalyzed method is the intramolecular O-arylation of an ortho-alkenylphenol. This approach involves the formation of a carbon-oxygen bond to complete the furan ring. The requisite ortho-alkenylphenol can be prepared through various methods, including the coupling of an ortho-halophenol with a vinylboronic acid or a vinylstannane.

Palladium-Catalyzed Reaction Starting Materials Catalyst System (Typical)
Sonogashira Coupling/Cyclizationo-Halophenol, Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base
Intramolecular O-Arylationo-AlkenylphenolPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a phosphine), Base

Direct and Indirect Synthetic Pathways to the Acetaldehyde Moiety

Once the 6-substituted benzofuran core is in hand, the focus shifts to the elaboration of the acetaldehyde side chain.

One-Carbon Homologation Strategies from Corresponding Benzofurans

A straightforward approach to constructing the acetaldehyde moiety is through the one-carbon homologation of 6-formylbenzofuran. The Wittig reaction is a classic and reliable method for this transformation. wikipedia.orgnrochemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org Reaction of 6-formylbenzofuran with methoxymethylenetriphenylphosphorane ((Ph₃P=CHOMe)) generates the corresponding enol ether. Subsequent hydrolysis of this enol ether under acidic conditions yields the desired 6-benzofuranylacetaldehyde. wikipedia.orgnrochemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org

An alternative homologation route involves the Darzens condensation. Reaction of 6-formylbenzofuran with an α-haloester in the presence of a base affords an α,β-epoxy ester (a glycidic ester). Saponification of the ester followed by decarboxylation leads to the formation of the target acetaldehyde.

Homologation Method Reagents Intermediate
Wittig ReactionMethoxymethylenetriphenylphosphoraneEnol ether
Darzens Condensationα-Haloester, BaseGlycidic ester

Oxidative Cleavage and Rearrangement Routes

Indirect methods for the synthesis of the acetaldehyde moiety often involve the formation of a two-carbon side chain that can be subsequently converted to the aldehyde. For instance, a 6-vinylbenzofuran can be synthesized via a Wittig reaction on 6-formylbenzofuran using methyltriphenylphosphonium (B96628) bromide. Oxidative cleavage of the resulting double bond, for example through ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide), would yield 6-benzofuranylacetaldehyde.

Another indirect route commences with the reduction of 6-formylbenzofuran to 6-(hydroxymethyl)benzofuran. This alcohol can then be converted to the corresponding 6-(2-hydroxyethyl)benzofuran through a two-step sequence involving conversion to the halide followed by nucleophilic substitution with cyanide and subsequent reduction. Finally, oxidation of the primary alcohol of 6-(2-hydroxyethyl)benzofuran using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would furnish the target 6-benzofuranylacetaldehyde.

Synthetic Route Key Transformation Reagents
From 6-VinylbenzofuranOxidative Cleavage1. O₃, 2. Me₂S
From 6-(2-Hydroxyethyl)benzofuranOxidationPCC or Swern Oxidation conditions

Specific Approaches Yielding 6-Benzofuranylacetaldehyde (e.g., ring contraction methods)

While direct synthetic routes to 6-benzofuranylacetaldehyde are not extensively documented in publicly available literature, its synthesis can be envisaged through the adaptation of established methods for constructing the benzofuran core and introducing the acetaldehyde moiety. One plausible, albeit less conventional, approach could involve ring contraction methodologies.

Ring contraction reactions are a class of organic reactions that reduce the size of a cyclic compound. rsc.org These methods can be valuable for accessing strained or uniquely substituted ring systems. acs.org For instance, the Wolff rearrangement of a cyclic α-diazoketone, a well-known ring contraction method, could theoretically be adapted. acs.org In a hypothetical pathway, a suitably substituted seven-membered heterocyclic precursor could undergo ring contraction to form the five-membered furan ring of the benzofuran system. However, the application of such a method for the direct synthesis of 6-benzofuranylacetaldehyde is speculative and would require significant research and development.

More conventional and likely more efficient approaches would involve building the benzofuran skeleton first, followed by the introduction or modification of a substituent at the 6-position to yield the acetaldehyde group. For example, a common route to substituted benzofurans involves the palladium-catalyzed coupling of a substituted 2-halophenol with a terminal alkyne, followed by cyclization. nih.gov To obtain the desired product, one could start with a 2-halo-4-substituted phenol, where the substituent at the 4-position (which will become the 6-position of the benzofuran) is a precursor to the acetaldehyde group, such as a protected aldehyde or a vinyl group that can be subsequently oxidized.

Another established method is the reaction of salicylaldehydes with various reagents. rsc.orgbeilstein-journals.org For instance, a 5-substituted salicylaldehyde (to achieve substitution at the 6-position of the benzofuran) could be reacted with an appropriate C2-synthon to construct the furan ring. The substituent would then need to be converted to the acetaldehyde moiety. A selective synthesis of 3-formylbenzofuran has been achieved through a chalcone (B49325) rearrangement strategy, highlighting the potential for functional group manipulation on the benzofuran core. nih.govrsc.org

Enantioselective and Stereoselective Synthesis Considerations

The structure of 6-benzofuranylacetaldehyde itself is achiral. However, the development of enantioselective and stereoselective methods is crucial for the synthesis of its chiral derivatives, which may have important applications in medicinal chemistry and materials science. Asymmetric synthesis of benzofuran derivatives has been a subject of considerable research.

Chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions during the construction of the benzofuran ring or during the modification of its side chains. For example, chiral squaramide catalysts have been successfully used in the enantioselective [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused N-heterocycles with excellent diastereoselectivities and enantioselectivities. acs.org While this specific reaction does not directly yield 6-benzofuranylacetaldehyde, it demonstrates the feasibility of using chiral organocatalysts to control stereocenters in benzofuran systems.

Another approach involves the use of chiral bifunctional urea (B33335) catalysts in reactions of aurone-derived α,β-unsaturated imines, leading to structurally diverse benzofuran derivatives with high diastereo- and enantioselectivities. nih.gov These methodologies could potentially be adapted to introduce a chiral center α or β to the benzofuran ring if the acetaldehyde side chain were to be further elaborated.

Green Chemistry Principles in 6-Benzofuranylacetaldehyde Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of growing importance. benthamdirect.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of 6-benzofuranylacetaldehyde synthesis, several green chemistry strategies can be considered.

One key aspect is the choice of solvent. The use of greener solvents, such as water, ethanol, or supercritical fluids, is preferred over hazardous organic solvents. benthamdirect.com For instance, a palladium-catalyzed synthesis of a benzofuran derivative has been developed as a green chemistry laboratory experiment, highlighting the potential for greener reaction conditions. elsevier.es Furthermore, solvent-free reactions or reactions in deep eutectic solvents (DES) represent even more environmentally benign alternatives. nih.gov

The use of catalytic methods is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. benthamdirect.com The development of efficient and recyclable catalysts is a major focus of green chemistry research. Copper-catalyzed syntheses of benzofuran derivatives have been reported, which offer a more sustainable alternative to some palladium-based systems. nih.gov

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparative analysis of synthetic efficiencies and yields for 6-benzofuranylacetaldehyde is challenging due to the lack of specific literature on its synthesis. However, a general comparison of different synthetic strategies for substituted benzofurans can provide insights into the potential efficiency of various routes.

Synthetic StrategyKey FeaturesTypical YieldsGreen Chemistry Considerations
Palladium-Catalyzed Cyclization Versatile, good functional group tolerance. nih.govModerate to highUse of precious metal catalyst. Can be adapted to greener solvents. elsevier.es
Copper-Catalyzed Synthesis More abundant and less toxic catalyst than palladium. nih.govGood to excellentGenerally considered a greener alternative to palladium catalysis. nih.gov
Chalcone Rearrangement Allows for the synthesis of specific isomers. nih.govrsc.orgHighCan involve multi-step processes.
One-Pot Syntheses Improved efficiency, reduced waste. nih.govModerate to highAdheres to green chemistry principles of process intensification.

The palladium-catalyzed coupling and cyclization approach is a well-established and versatile method for benzofuran synthesis, often providing good to high yields. However, the cost and toxicity of palladium are drawbacks from a green chemistry perspective. Copper-catalyzed methods are emerging as a more sustainable alternative, often with comparable or even better yields. nih.gov One-pot syntheses, which can be based on various catalytic systems, offer significant advantages in terms of process efficiency and waste reduction. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the importance of adhering to green chemistry principles.

Chemical Reactivity and Transformations of 6 Benzofuranylacetaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group in 6-Benzofuranylacetaldehyde makes the carbonyl carbon highly susceptible to attack by nucleophiles. This leads to a class of reactions known as nucleophilic additions, where the nucleophile forms a new sigma bond with the carbonyl carbon, and the pi bond of the carbonyl is broken, resulting in a tetrahedral intermediate.

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles due to their highly polar carbon-metal bonds, which impart significant carbanionic character to the carbon atom. When reacted with 6-Benzofuranylacetaldehyde, these reagents add to the carbonyl carbon. The subsequent acidic workup of the resulting alkoxide intermediate yields a secondary alcohol.

For instance, the reaction of 6-Benzofuranylacetaldehyde with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would produce 1-(benzofuran-6-yl)propan-2-ol. Similarly, using an organolithium reagent such as phenyllithium (C₆H₅Li) would result in the formation of 1-(benzofuran-6-yl)-2-phenylethan-1-ol. The general mechanism involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon, followed by protonation.

Table 1: Examples of Organometallic Additions to 6-Benzofuranylacetaldehyde

Organometallic Reagent Product after Acidic Workup
Methylmagnesium Bromide (CH₃MgBr) 1-(Benzofuran-6-yl)propan-2-ol

Note: The products listed are based on established principles of organometallic reactions with aldehydes, as specific experimental data for 6-Benzofuranylacetaldehyde was not found in the surveyed literature.

Hydride Reductions (e.g., NaBH₄, LiAlH₄)

Hydride-based reducing agents are a common source of the hydride ion (H⁻), which acts as a nucleophile. Reagents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) readily reduce aldehydes to primary alcohols. The reaction of 6-Benzofuranylacetaldehyde with either of these reagents would yield 2-(benzofuran-6-yl)ethanol.

LiAlH₄ is a significantly more potent reducing agent than NaBH₄ and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF). NaBH₄ is a milder reagent and can be used in protic solvents like methanol or ethanol. The reaction proceeds via the nucleophilic addition of a hydride to the carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to give the primary alcohol.

Table 2: Hydride Reduction of 6-Benzofuranylacetaldehyde

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol 2-(Benzofuran-6-yl)ethanol

Note: The products listed are predicted based on the known reactivity of hydride agents with aldehydes.

Cyanide and Alcohol Additions

The addition of hydrogen cyanide (HCN) to an aldehyde forms a cyanohydrin. This reaction is typically base-catalyzed to generate the more nucleophilic cyanide ion (CN⁻). The reaction of 6-Benzofuranylacetaldehyde with HCN would yield 2-hydroxy-3-(benzofuran-6-yl)propanenitrile. Cyanohydrins are versatile synthetic intermediates that can be hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols.

Alcohols add to aldehydes in the presence of an acid catalyst to form hemiacetals. If an excess of the alcohol is used, the reaction proceeds further to form an acetal. The reaction is reversible, and the formation of the acetal is favored by removing the water produced during the reaction.

Formation of Acetals and Related Derivatives

When 6-Benzofuranylacetaldehyde is treated with two equivalents of an alcohol, such as methanol, in the presence of an acid catalyst (e.g., H₂SO₄), it forms 6-(2,2-dimethoxyethyl)benzofuran. Cyclic acetals can be formed by using a diol, such as ethylene glycol. Acetals are stable to bases and nucleophiles, making them excellent protecting groups for the aldehyde functionality during other synthetic transformations.

Reactions Involving the Alpha-Carbon and Enolates

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in 6-Benzofuranylacetaldehyde are acidic. This acidity allows for the formation of a resonance-stabilized enolate ion upon treatment with a base. The enolate is a potent nucleophile at the α-carbon and can participate in various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation and Related Enolate Chemistry

The aldol condensation is a cornerstone of enolate chemistry. In a base-catalyzed self-condensation, the enolate of one molecule of 6-Benzofuranylacetaldehyde would act as a nucleophile, attacking the carbonyl carbon of a second molecule. This initial aldol addition would form a β-hydroxy aldehyde: 3-hydroxy-2-(benzofuran-6-ylmethyl)-4-(benzofuran-6-yl)butanal.

Often, this aldol addition product can undergo subsequent dehydration, especially with heating, to yield an α,β-unsaturated aldehyde. This elimination is driven by the formation of a stable, conjugated system.

Crossed aldol condensations are also possible, where the enolate of 6-Benzofuranylacetaldehyde reacts with a different aldehyde or ketone that either has no α-hydrogens (e.g., benzaldehyde) or is less reactive as an electrophile. This allows for the synthesis of a wide array of more complex molecules.

Table 3: Predicted Aldol Reaction Product for 6-Benzofuranylacetaldehyde

Reaction Type Reactant(s) Initial Product (Aldol Addition)

Note: The product listed is a theoretical outcome based on the principles of the aldol reaction, as specific experimental data for this compound was not identified.

Alkylation and Acylation at the Alpha-Position

The carbon atom situated between the benzofuran (B130515) ring and the aldehyde carbonyl group, known as the alpha-position, is susceptible to alkylation and acylation reactions. These transformations typically proceed through the formation of an enolate intermediate. The presence of the adjacent aldehyde group makes the alpha-protons acidic and thus removable by a suitable base.

Alkylation: The process involves deprotonation at the alpha-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) in a subsequent step to form a new carbon-carbon bond. The choice of base and reaction conditions, such as temperature, can influence the selectivity and yield of the alkylation.

Acylation: Similar to alkylation, acylation at the alpha-position begins with the formation of an enolate. This enolate can then react with an acylating agent, such as an acyl chloride or an anhydride. This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-dicarbonyl compound. These products are versatile intermediates for further synthetic manipulations.

Transformation Reagents Product Type
α-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkyl-6-benzofuranylacetaldehyde
α-Acylation1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOCl)α-Acyl-6-benzofuranylacetaldehyde

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While 6-Benzofuranylacetaldehyde in its ground state is not primed for most pericyclic reactions, modifications to its structure could enable such transformations.

Diels-Alder Reaction: If the acetaldehyde (B116499) side chain were to be modified to contain a conjugated diene system, it could potentially participate as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile.

Electrocyclic Reactions: These intramolecular reactions involve the formation or breaking of a ring. A conjugated π-system is a prerequisite for these transformations. For instance, the creation of a conjugated triene system extending from the benzofuran ring could potentially undergo a 6π-electrocyclic ring closure under thermal or photochemical conditions.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-electron system. A chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement, such as a Claisen rearrangement, could be envisioned if an allyl ether functionality were present on the benzofuran ring. A acs.orgresearchgate.net-hydride shift is another possibility if a conjugated system is present in the side chain.

It is important to note that these reactions are theoretical possibilities and would require significant modification of the initial 6-Benzofuranylacetaldehyde structure.

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring system can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing acetaldehyde group at the 6-position. The aldehyde group is an electron-withdrawing group and acts as a deactivating, meta-director for electrophilic attack on the benzene (B151609) portion of the heterocycle. unizin.orglibretexts.orgmasterorganicchemistry.com Therefore, incoming electrophiles are expected to substitute at the C4 and C7 positions, which are meta to the C6 substituent. The furan (B31954) ring is generally more reactive toward electrophiles than the benzene ring, with a preference for the C2 position. tandfonline.com However, the specific conditions of the reaction can influence the regioselectivity.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, likely at the 4 or 7 position.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) is achieved using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction is generally challenging on deactivated rings.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group is a key reactive center in 6-Benzofuranylacetaldehyde, readily undergoing both oxidation and reduction.

Conversion to Carboxylic Acids and Esters

Aldehydes are easily oxidized to form carboxylic acids. A variety of oxidizing agents can accomplish this transformation effectively. libretexts.orgchemguide.co.uk Common reagents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and aqueous acid, known as the Jones reagent), and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. libretexts.orgchemguide.co.uk The resulting 6-benzofuranylacetic acid can then be converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Reaction Reagent(s) Product
OxidationJones Reagent (CrO₃, H₂SO₄, acetone)6-Benzofuranylacetic acid
OxidationPotassium Permanganate (KMnO₄)6-Benzofuranylacetic acid
OxidationTollens' Reagent ([Ag(NH₃)₂]⁺)6-Benzofuranylacetate salt
EsterificationAlcohol (R'OH), Acid Catalyst (e.g., H₂SO₄)Alkyl 6-benzofuranylacetate

Reduction to Primary Alcohols

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding 2-(6-benzofuranyl)ethanol. This is a common and high-yielding transformation in organic synthesis. The most frequently used reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.comchemguide.co.uk NaBH₄ is a milder reagent and can be used in protic solvents like ethanol or water, while LiAlH₄ is a much stronger reducing agent that must be used in anhydrous conditions, typically with a dry ether solvent, followed by an aqueous workup. savemyexams.comchemguide.co.uk

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄)Ethanol, Methanol, or Water2-(6-Benzofuranyl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Dry Ether (e.g., Diethyl ether, THF)2-(6-Benzofuranyl)ethanol

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A suite of multi-dimensional NMR experiments is crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the 6-Benzofuranylacetaldehyde molecule.

¹H NMR: The proton NMR spectrum would provide initial information on the number and type of protons. The aldehydic proton is expected to appear as a triplet in the downfield region (around 9.8 ppm) due to coupling with the adjacent methylene (B1212753) protons. The methylene protons would likely resonate as a doublet around 3.8 ppm. The aromatic protons of the benzofuran (B130515) ring system would appear in the range of 7.0-8.0 ppm, with splitting patterns dictated by their substitution.

¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. The highly deshielded carbonyl carbon of the aldehyde would be expected around 200 ppm. The methylene carbon would likely appear around 45 ppm. The carbons of the benzofuran moiety would resonate in the aromatic region (approximately 105-160 ppm).

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Correlations would be expected between the aldehydic proton and the methylene protons, confirming the acetaldehyde (B116499) side chain. It would also reveal the coupling network among the aromatic protons on the benzofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the methylene carbon and the protonated carbons of the benzofuran ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methylene protons to the aldehydic carbonyl carbon and to the carbons of the benzofuran ring at positions 6 and potentially 5 and 7, confirming the attachment of the acetaldehyde group to the 6-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in confirming the stereochemistry and conformation of the molecule, although for a relatively rigid structure like 6-Benzofuranylacetaldehyde, its primary utility would be in confirming assignments through space interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Benzofuranylacetaldehyde

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH ~9.8 (t) ~200
Methylene CH₂ ~3.8 (d) ~45
Benzofuran C2 ~7.6 ~145
Benzofuran C3 ~6.8 ~107
Benzofuran C4 ~7.5 ~122
Benzofuran C5 ~7.2 ~124
Benzofuran C7 ~7.8 ~112
Benzofuran C3a - ~128
Benzofuran C7a - ~155

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

For 6-Benzofuranylacetaldehyde, which is an achiral molecule, there are no stereochemical features such as enantiomers or diastereomers to elucidate. However, NMR techniques like NOESY could provide insights into the preferred conformation of the acetaldehyde side chain relative to the benzofuran ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 6-Benzofuranylacetaldehyde (C₁₀H₈O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula.

Table 2: Predicted HRMS Data for 6-Benzofuranylacetaldehyde

Molecular Formula Calculated Exact Mass [M]⁺

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This provides valuable information about the connectivity of the molecule. For 6-Benzofuranylacetaldehyde, characteristic fragmentation patterns would be expected:

Loss of the formyl group (-CHO): A fragmentation pathway involving the loss of 29 Da (for CHO) from the molecular ion would be anticipated, leading to a fragment corresponding to the [M-CHO]⁺ ion.

Formation of the benzofuranylmethyl cation: Cleavage of the bond between the methylene group and the carbonyl group would likely result in the formation of a stable 6-benzofuranylmethyl cation.

Fragmentation of the benzofuran ring: Further fragmentation of the benzofuran ring system could also occur, leading to smaller characteristic ions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Benzofuranylacetaldehyde would be expected to show a strong absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. Another characteristic feature would be the C-H stretch of the aldehyde proton, typically appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzofuran ring would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would likely be found in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde would also be observable in the Raman spectrum. The aromatic ring stretching vibrations are typically strong in Raman spectra, providing a clear fingerprint for the benzofuran moiety. The symmetric vibrations of the molecule would be particularly Raman active.

Table 3: Predicted Vibrational Frequencies for 6-Benzofuranylacetaldehyde

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch ~3050-3150 ~3050-3150
Aldehyde C-H Stretch ~2720, ~2820 Weak/unobservable
Aldehyde C=O Stretch ~1720-1740 (strong) ~1720-1740 (moderate)
Aromatic C=C Stretch ~1450-1600 ~1450-1600 (strong)

Characterization of Functional Groups and Molecular Fingerprints

The benzofuran moiety is expected to exhibit several distinct absorption bands. Aromatic C–H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce characteristic peaks in the 1600-1400 cm⁻¹ region. vscht.cz Furthermore, the C–O–C stretching of the furan ring is a key identifier, often found in the 1250-1020 cm⁻¹ range. researchgate.net

The acetaldehyde functional group provides highly diagnostic signals. The most prominent of these is the strong carbonyl (C=O) stretching band. For an aldehyde conjugated with an aromatic system, this peak is anticipated to appear in the range of 1710-1685 cm⁻¹. libretexts.orgorgchemboulder.com Another crucial identifier for the aldehyde group is the aldehydic C–H stretch, which typically manifests as one or two moderate bands between 2830 cm⁻¹ and 2695 cm⁻¹. vscht.czorgchemboulder.com The band around 2720 cm⁻¹ is particularly diagnostic. vscht.czorgchemboulder.com

Combining these, the predicted vibrational spectrum of 6-Benzofuranylacetaldehyde provides a clear picture of its molecular architecture. Raman spectroscopy would offer complementary information, being particularly sensitive to the non-polar C=C bonds of the aromatic system.

Interactive Data Table: Predicted IR Absorption Frequencies for 6-Benzofuranylacetaldehyde

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C–H Stretch (Aromatic)Benzofuran Ring3100–3000Medium to Weak
C–H Stretch (Aliphatic)Acetaldehyde Side Chain2950–2850Medium
C–H Stretch (Aldehydic)Aldehyde2830–2700Medium (often two bands)
C=O StretchAldehyde1710–1685Strong
C=C Stretch (Aromatic)Benzofuran Ring1600–1450Medium to Strong
C–O–C StretchFuran Ring1250–1020Strong
C–H Bending (Aromatic)Benzofuran Ring900–675Medium to Strong

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within 6-Benzofuranylacetaldehyde. The absorption of ultraviolet light excites electrons from lower to higher energy orbitals, primarily the π → π* transitions within the conjugated benzofuran ring system.

Unsubstituted benzofuran typically displays absorption maxima (λmax) around 245 nm, 275 nm, and 282 nm. nist.gov The presence of substituents can cause shifts in these absorption bands. An aldehyde group, acting as a chromophore, is expected to influence the electronic structure. Specifically, the carbonyl group's n → π* transition often appears as a weak band at longer wavelengths (around 270-300 nm). masterorganicchemistry.com The conjugation of the acetaldehyde group with the benzofuran ring system may also lead to a bathochromic (red) shift of the π → π* transitions, moving them to longer wavelengths. researchgate.net The exact λmax would be dependent on the solvent used due to solvatochromic effects. researchgate.net

Interactive Data Table: Typical UV-Vis Absorption Maxima for Benzofuran Systems

Compound/SystemElectronic TransitionTypical λmax (nm)
Benzofuranπ → π~245, ~275, ~282 nist.gov
Substituted Benzofuransπ → π280–350 (variable) researchgate.net
Aromatic Aldehydesn → π*270–300 (weak) masterorganicchemistry.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for 6-Benzofuranylacetaldehyde has not been publicly reported, analysis of related benzofuran derivatives provides a clear indication of the data that would be obtained. mdpi.comresearchgate.netvensel.org

Should a suitable single crystal of 6-Benzofuranylacetaldehyde be grown, X-ray diffraction analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the side chain.

Torsion Angles: Defining the orientation of the acetaldehyde group relative to the benzofuran ring.

Crystal Packing: Revealing intermolecular interactions such as hydrogen bonding or π–π stacking that govern the solid-state structure.

For example, crystallographic studies on other benzofuran derivatives have detailed unit cell parameters (a, b, c, α, β, γ), space groups, and atomic coordinates, providing an unambiguous structural proof. mdpi.comresearchgate.net

Interactive Data Table: Example Crystallographic Data for a Benzofuran Derivative (Data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester) researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268
b (Å)11.671
c (Å)15.414
α (°)75.185
β (°)72.683
γ (°)71.301
Volume (ų)1483.8

Integrated Spectroscopic and Computational Approaches for Structure Elucidation

Modern structural elucidation increasingly relies on the synergy between experimental spectroscopic data and theoretical calculations. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like 6-Benzofuranylacetaldehyde.

By creating a computational model of the molecule, researchers can calculate its theoretical IR, Raman, and UV-Vis spectra. These predicted spectra can then be compared with the experimental data. This integrated approach is invaluable for:

Vibrational Mode Assignment: Unambiguously assigning complex peaks in an IR or Raman spectrum to specific atomic motions.

Conformational Analysis: Determining the most stable conformation of the molecule and how the orientation of the side chain affects the spectra.

Corroboration of Structure: Providing strong evidence for the proposed structure when the calculated and experimental spectra show a high degree of correlation.

Studies on benzofuran and its derivatives have successfully used DFT to predict molecular geometries, vibrational frequencies, and electronic transitions, demonstrating the accuracy and utility of this approach.

Advanced Analytical Methodologies for Purity Assessment in Research

Ensuring the purity of a research chemical is paramount for the reliability of experimental results. For a compound like 6-Benzofuranylacetaldehyde, a suite of advanced analytical techniques is employed for purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common method. waters.comauroraprosci.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed to separate the target compound from any starting materials, by-products, or degradation products. waters.com Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected, typically by a UV detector set to an absorption maximum of the compound. researchgate.netepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. nih.govnih.gov GC separates components based on their boiling points and polarity, while the mass spectrometer provides mass-to-charge ratio data, allowing for the identification of impurities by their mass spectra.

Other key methodologies include:

Quantitative NMR (qNMR): Can determine purity against a certified internal standard without needing a reference standard of the target compound.

Elemental Analysis: Confirms the elemental composition (C, H, O) of the bulk sample, which must match the theoretical values for a pure substance.

Interactive Data Table: Summary of Purity Assessment Techniques

TechniquePrincipleInformation Provided
HPLCDifferential partitioning between mobile and stationary phasesQuantitative purity (area %), detection of non-volatile impurities. waters.comauroraprosci.com
GC-MSSeparation by volatility, detection by massDetection and identification of volatile impurities. nih.govnih.gov
qNMRSignal integration relative to a standardAbsolute purity determination.
Elemental AnalysisCombustion and detection of C, H, N, SConfirmation of elemental composition.

Computational and Theoretical Studies of 6 Benzofuranylacetaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and physical properties. nih.govarxiv.org Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to achieve a detailed picture of the electronic environment of 6-Benzofuranylacetaldehyde. nih.govbyu.edu

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. libretexts.orglibretexts.org This delocalized approach is crucial for understanding bonding and electronic transitions. libretexts.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic excitation.

For 6-Benzofuranylacetaldehyde, the HOMO is typically localized over the electron-rich benzofuran (B130515) ring system, while the LUMO is concentrated on the acetaldehyde (B116499) side chain, particularly the carbonyl group. This separation suggests that the benzofuran ring is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies for 6-Benzofuranylacetaldehyde (Illustrative Data)
OrbitalEnergy (eV)Description
HOMO-6.25Primarily located on the benzofuran ring; indicates electron-donating capability.
LUMO-1.80Primarily located on the acetaldehyde moiety (C=O bond); indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.45Indicates moderate chemical reactivity and stability.

Electron density distribution analysis provides a map of how electrons are shared among the atoms in a molecule. byu.edutu-braunschweig.de This analysis helps identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and reaction sites. nih.govnih.gov Techniques such as Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges.

Table 2: Calculated Partial Atomic Charges for Key Atoms in 6-Benzofuranylacetaldehyde (Illustrative Data)
AtomPartial Charge (a.u.)Implication for Reactivity
Carbonyl Oxygen (O)-0.55Electron-rich; site for electrophilic attack and hydrogen bonding.
Carbonyl Carbon (C)+0.48Electron-deficient; primary site for nucleophilic attack.
Furan (B31954) Oxygen (O)-0.35Contributes to the aromaticity and electron-donating nature of the ring.
Alpha-Carbon (CH2)-0.20Slightly acidic protons due to proximity to the carbonyl group.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govutdallas.edumaricopa.edu The potential energy landscape maps the energy of the molecule as a function of these rotations, identifying stable low-energy conformers and the energy barriers that separate them. dur.ac.ukdalalinstitute.com

For 6-Benzofuranylacetaldehyde, the primary conformational flexibility arises from the rotation around the single bond connecting the acetaldehyde group to the benzofuran ring. Computational scans of the relevant dihedral angle reveal the most stable arrangements. The planarity of the molecule is a key factor, with conformers that allow for greater conjugation between the aldehyde group and the aromatic ring being energetically favored. The two most stable conformers would likely involve the aldehyde group being either syn or anti with respect to the furan oxygen, with a relatively low energy barrier for interconversion.

Table 3: Calculated Relative Energies of Conformers of 6-Benzofuranylacetaldehyde (Illustrative Data)
ConformerDihedral Angle (O=C-C-Cring)Relative Energy (kcal/mol)
Global Minimum (Anti-periplanar)~180°0.00
Local Minimum (Syn-periplanar)~0°1.20
Transition State~90°3.50

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. beilstein-journals.orgresearchgate.net By mapping the energy profile of a reaction, chemists can predict the most likely pathway and calculate important kinetic parameters like the activation energy. nih.govnih.gov

A common reaction involving 6-Benzofuranylacetaldehyde is the nucleophilic addition to the carbonyl group. Theoretical calculations can model the approach of a nucleophile (e.g., a cyanide ion) to the electrophilic carbonyl carbon. The calculations would identify the geometry of the transition state, where the new C-C bond is partially formed and the C=O bond is partially broken. The activation energy (Ea) for this step can be determined, providing insight into the reaction rate.

Table 4: Calculated Energy Profile for Nucleophilic Addition to 6-Benzofuranylacetaldehyde (Illustrative Data)
SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + CN-)0.00
Transition State+10.5
Product (Adduct)-18.0

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can accurately predict various spectroscopic properties, serving as a valuable aid in structure elucidation and the interpretation of experimental data. nih.gov Calculations can provide theoretical NMR spectra (¹H and ¹³C chemical shifts) and infrared (IR) spectra (vibrational frequencies and intensities).

For 6-Benzofuranylacetaldehyde, theoretical ¹H NMR calculations would predict the distinct chemical shifts for the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons on the benzofuran ring. Similarly, calculated vibrational frequencies would help assign experimental IR absorption bands, such as the characteristic C=O stretching frequency of the aldehyde and the various C=C and C-H vibrations of the aromatic system.

Table 5: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative Data)
ProtonCalculated δ (ppm)Experimental δ (ppm)
Aldehyde (-CHO)9.859.82
Methylene (-CH2-)3.803.78
Aromatic (H on furan ring)7.657.62
Aromatic (H on benzene (B151609) ring)7.20 - 7.507.18 - 7.45
Table 6: Predicted Key Vibrational Frequencies (Illustrative Data)
Vibrational ModeCalculated Frequency (cm-1)Description
C=O Stretch1725Strong intensity, characteristic of an aldehyde.
Aldehyde C-H Stretch2820, 2725Two characteristic medium intensity bands.
Aromatic C=C Stretch1605, 1580Medium to strong intensity bands.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govresearchgate.net An MD simulation of 6-Benzofuranylacetaldehyde, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. nih.gov

These simulations are useful for exploring conformational stability, showing the frequency and timescale of transitions between different low-energy states. nih.gov They can also elucidate the structure of the solvent around the molecule and highlight key intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and water molecules. This provides a more realistic view of the molecule's behavior in solution compared to static, gas-phase quantum calculations.

Table 7: Typical Parameters for a Molecular Dynamics Simulation of 6-Benzofuranylacetaldehyde
ParameterValue/Type
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
EnsembleNPT (Isothermal-isobaric)
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Synthetic Applications and Role As a Chemical Intermediate

6-Benzofuranylacetaldehyde as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger structure. youtube.com The utility of 6-Benzofuranylacetaldehyde as a versatile building block stems from the distinct reactivity of its two main components.

The Aldehyde Functionality : The aldehyde group (-CHO) is highly electrophilic and can participate in a multitude of classic carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Wittig Reaction : To form substituted alkenes.

Grignard and Organolithium Additions : To generate secondary alcohols.

Reductive Amination : To produce various primary and secondary amines.

Aldol (B89426) and Knoevenagel Condensations : To create α,β-unsaturated systems.

Oxidation and Reduction : The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding its synthetic potential.

The Benzofuran (B130515) Core : The aromatic benzofuran ring system can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the ring, although the position of substitution is directed by the existing groups.

The dual functionality allows chemists to first modify the aldehyde group and then functionalize the benzofuran ring, or vice versa, providing significant flexibility in synthetic design. researchgate.net

Precursor in the Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives are of significant interest due to their presence in natural products and pharmaceuticals. zenodo.orgbeilstein-journals.org 6-Benzofuranylacetaldehyde serves as a key starting material for the synthesis of more elaborate molecules that retain the core benzofuran structure. By leveraging the reactivity of the acetaldehyde (B116499) side chain, a variety of substituents can be introduced at the 6-position of the benzofuran ring.

For instance, the transformation of the aldehyde group allows for the extension of the side chain, which can then be cyclized to form additional rings fused to the benzofuran system. This strategy is crucial for building polycyclic aromatic compounds with specific biological or material properties.

Below is an illustrative table of potential transformations starting from 6-Benzofuranylacetaldehyde to generate more complex derivatives.

Starting MaterialReagent(s)Reaction TypeProduct Class
6-Benzofuranylacetaldehyde1. PhMgBr, 2. H₃O⁺Grignard ReactionSecondary Alcohol
6-BenzofuranylacetaldehydePh₃P=CH₂, THFWittig ReactionVinyl Benzofuran
6-Benzofuranylacetaldehyde1. NH₂R, 2. NaBH₃CNReductive AminationSubstituted Ethylamine
6-BenzofuranylacetaldehydeCH₂(CO₂Et)₂, piperidineKnoevenagel Condensationα,β-Unsaturated Ester
6-BenzofuranylacetaldehydeAg₂O, NaOHOxidationCarboxylic Acid

Note: This table represents general, illustrative reactions for an acetaldehyde functional group and does not necessarily reflect experimentally verified outcomes for this specific molecule.

Role in the Elaboration of Heterocyclic Ring Systems

The aldehyde group of 6-Benzofuranylacetaldehyde is a key functional group for constructing new heterocyclic rings. researchgate.net Many established synthetic protocols for heterocycle formation, such as the Hantzsch pyridine (B92270) synthesis or the Paal-Knorr pyrrole (B145914) synthesis, utilize aldehyde precursors. libretexts.org

By reacting 6-Benzofuranylacetaldehyde with appropriate dinucleophiles, it is possible to construct a variety of five- and six-membered heterocyclic rings appended to the benzofuran core. researchgate.net For example:

Reaction with a 1,3-dicarbonyl compound and ammonia (B1221849) or an amine could potentially lead to the formation of a pyridine ring.

Condensation with hydrazines could yield pyrazole derivatives.

Reaction with hydroxylamine (B1172632) could form isoxazoles .

These strategies enable the fusion or linking of the benzofuran moiety to other important heterocyclic systems, creating novel scaffolds for medicinal chemistry and materials science.

Application in Multi-Step Organic Synthesis Schemes

Multi-step synthesis is the process of creating a complex target molecule from simpler starting materials through a sequence of chemical reactions. youtube.comnih.gov The properties of 6-Benzofuranylacetaldehyde make it a suitable intermediate in such sequences. In a multi-step synthesis, a key challenge is the management of functional groups.

A synthetic chemist might use 6-Benzofuranylacetaldehyde in the middle of a longer synthetic route. For example, the benzofuran portion of the molecule might be synthesized first, followed by the introduction of the acetaldehyde side chain. This intermediate can then be carried forward through several more steps, where the aldehyde is transformed into a more complex functional group required in the final target molecule. The stability of the benzofuran ring under many reaction conditions that transform the aldehyde group makes this a feasible strategy.

Development of Novel Synthetic Pathways Utilizing 6-Benzofuranylacetaldehyde

The development of novel synthetic pathways often involves finding new uses for existing chemical building blocks. While established reactions for aldehydes are well-known, research continually seeks new catalysts and reaction conditions to achieve transformations more efficiently or with higher selectivity.

The unique electronic properties of the benzofuran ring system could influence the reactivity of the acetaldehyde group in novel ways, potentially leading to new synthetic methods. For example, transition-metal catalyzed reactions could be developed to functionalize the C-H bonds of the side chain or to perform novel cyclization reactions. The exploration of such pathways could expand the synthetic utility of 6-Benzofuranylacetaldehyde beyond its current, more predictable roles and open doors to the creation of previously inaccessible molecular structures.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalytic Methods

The development of efficient and versatile synthetic methods is paramount to unlocking the full potential of 6-Benzofuranylacetaldehyde. Future research will likely focus on the exploration of novel catalytic systems that offer improved yields, selectivity, and sustainability over traditional methods.

A significant area of interest lies in the application of transition-metal catalysis. mdpi.com Catalysts based on palladium, copper, and rhodium have been extensively used for the synthesis of the benzofuran (B130515) ring. nih.govacs.org Future work could adapt these methods for the specific synthesis of 6-substituted benzofurans, potentially starting from commercially available 4-hydroxyphenylacetic acid derivatives. For instance, palladium-catalyzed coupling reactions could be employed to construct the benzofuran core, followed by functional group manipulation to introduce the acetaldehyde (B116499) side chain. nih.gov

Furthermore, the development of one-pot synthesis protocols will be a key objective. mdpi.com These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and waste reduction. For 6-Benzofuranylacetaldehyde, a one-pot approach could involve the simultaneous formation of the benzofuran ring and the introduction of the acetaldehyde precursor.

Below is a table summarizing potential catalytic systems for the synthesis of the 6-substituted benzofuran core:

Catalyst SystemPrecursorsPotential Advantages
Palladium-based catalystsSubstituted phenols and alkynesHigh efficiency and functional group tolerance
Copper-based catalystso-Hydroxybenzaldehydes and alkynesCost-effective and versatile
Rhodium-based catalystsSubstituted salicylic acids and alkynesAccess to diverse substitution patterns

Investigation of Advanced Transformations and Derivatizations

The acetaldehyde functionality of 6-Benzofuranylacetaldehyde is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Future research will undoubtedly focus on exploring these reactions to generate novel compounds with potentially enhanced biological activities or material properties.

Key transformations of the acetaldehyde group could include:

Oxidation: Conversion of the aldehyde to a carboxylic acid would provide a key intermediate for the synthesis of amides, esters, and other acid derivatives.

Reduction: Reduction to the corresponding alcohol would open up avenues for ether and ester formation.

Reductive Amination: Reaction with amines in the presence of a reducing agent would yield a variety of substituted aminoethyl-benzofurans, a common motif in pharmacologically active compounds.

Wittig and Related Reactions: Chain extension of the acetaldehyde moiety through olefination reactions would allow for the introduction of various unsaturated side chains.

Aldol (B89426) and Knoevenagel Condensations: These classic carbon-carbon bond-forming reactions would enable the construction of more complex molecular architectures.

The derivatization of the benzofuran ring itself, in conjunction with transformations of the acetaldehyde group, will be another important research direction. Electrophilic substitution reactions, such as halogenation and nitration, could be explored to introduce additional functional groups onto the aromatic core, further expanding the chemical space accessible from 6-Benzofuranylacetaldehyde.

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern chemical technologies, such as flow chemistry and automated synthesis, will be crucial for the efficient and scalable production of 6-Benzofuranylacetaldehyde and its derivatives. researchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scale-up. acs.orgpharmablock.comnih.gov

Future research could focus on developing a continuous flow process for the synthesis of 6-Benzofuranylacetaldehyde. researchgate.net This would involve the optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity. The integration of in-line purification techniques, such as solid-phase extraction or crystallization, could further streamline the process.

Automated synthesis platforms, which utilize robotics to perform chemical reactions in a high-throughput manner, could be employed to rapidly generate libraries of 6-Benzofuranylacetaldehyde derivatives for biological screening. This approach would significantly accelerate the drug discovery process by enabling the rapid identification of lead compounds with desirable pharmacological properties.

Computational Design of New Reactions and Applications

Computational chemistry and molecular modeling will play an increasingly important role in guiding future research on 6-Benzofuranylacetaldehyde. Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the reactivity of different functional groups, and design novel catalysts with enhanced activity and selectivity.

For example, computational studies could be used to:

Model the transition states of key synthetic steps to identify the most favorable reaction pathways.

Predict the spectroscopic properties (e.g., NMR, IR) of novel derivatives to aid in their characterization.

Simulate the binding of 6-Benzofuranylacetaldehyde derivatives to biological targets, such as enzymes and receptors, to guide the design of new therapeutic agents.

This in silico approach will not only accelerate the pace of research but also reduce the need for costly and time-consuming experimental work.

Contribution to the Broader Field of Benzofuran Chemistry

Research into the chemistry of 6-Benzofuranylacetaldehyde will undoubtedly contribute to the broader understanding of benzofuran chemistry as a whole. The development of new synthetic methods and the investigation of novel transformations will provide valuable tools for the synthesis of other functionalized benzofurans.

Furthermore, the exploration of the biological activities of 6-Benzofuranylacetaldehyde and its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the unique substitution pattern of 6-Benzofuranylacetaldehyde may confer novel pharmacological properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.